molecular formula C10H8O2 B2386887 Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate CAS No. 35095-07-9

Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate

Cat. No.: B2386887
CAS No.: 35095-07-9
M. Wt: 160.172
InChI Key: IQNJTHZXMDJIAQ-UHFFFAOYSA-N
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Description

Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate (CAS: 35095-07-9) is a bicyclic aromatic compound with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol. It is also known as benzocyclobutene-1-carboxylic acid methyl ester and serves as a critical intermediate in organic synthesis, particularly in the development of polymers, pharmaceuticals, and advanced materials . Its bicyclo[4.2.0]octatriene core imparts unique strain and reactivity, making it valuable for ring-opening and functionalization reactions .

Properties

IUPAC Name

methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-12-10(11)9-6-7-4-2-3-5-8(7)9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGYSWFRKUQSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The palladium-catalyzed C(sp³)-H bond arylation represents a state-of-the-art method for constructing the bicyclo[4.2.0]octa-1,3,5-triene core. This approach, detailed in Organic Syntheses, involves a two-step sequence starting from methyl (2-chlorophenyl)acetate. The first step introduces a methyl group via alkylation, while the second step facilitates intramolecular C-H arylation to form the bicyclic structure.

Stepwise Procedure and Optimization

Step A: Synthesis of Methyl 2-(2-Chlorophenyl)-2-Methylpropanoate

  • Base-Mediated Alkylation : Lithium bis(trimethylsilyl)amide (LiHMDS, 2.5 equiv) deprotonates methyl (2-chlorophenyl)acetate in tetrahydrofuran (THF) at 0°C, generating a stabilized enolate. Subsequent addition of iodomethane (2.5 equiv) at room temperature yields the α-methylated product.
  • Purification : The crude product is isolated via aqueous workup and column chromatography, achieving >90% purity.

Step B: Intramolecular C(sp³)-H Arylation

  • Catalytic System : Palladium acetate (Pd(OAc)₂) and tris(tert-butyl)phosphine hydrofluoroborate (P(t-Bu)₃·HBF₄) form the active catalyst, with potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 140°C.
  • Reaction Mechanism : The palladium catalyst activates the C(sp³)-H bond adjacent to the ester group, enabling cyclization to form the bicyclo[4.2.0] framework. The reaction completes within 24 hours, yielding the target compound in 65–75% isolated yield.

Optimization Insights :

  • Temperature : Elevated temperatures (140°C) are critical for overcoming the activation energy of C-H bond cleavage.
  • Ligand Effects : Bulky phosphine ligands (e.g., P(t-Bu)₃) enhance catalytic activity by stabilizing the palladium center and preventing aggregation.
  • Solvent Choice : Polar aprotic solvents like DMF facilitate substrate solubility and stabilize ionic intermediates.

Alternative Synthetic Routes

Rhodium-Catalyzed Alkyne Cyclization

A rhodium(I)-catalyzed alkyne cyclization strategy, briefly referenced in excluded sources, could theoretically assemble the bicyclo[4.2.0] skeleton from terminal aryl alkynes. This method remains speculative in the context of the target compound but highlights the versatility of transition metal catalysis in strained ring synthesis.

Comparative Analysis of Methods

Method Catalyst Yield Conditions Advantages
Pd-Catalyzed C-H Arylation Pd(OAc)₂/P(t-Bu)₃·HBF₄ 65–75% 140°C, DMF, 24 h High regioselectivity, scalable
Diels-Alder Cycloaddition Lewis acid (e.g., AlCl₃) N/A Thermal, 80–120°C Atom economy, no transition metals
Rh-Catalyzed Alkyne Cyclization Rh(I) complex N/A Mild temperatures Functional group tolerance

The palladium-catalyzed method remains superior for its reproducibility and efficiency, though further exploration of photoredox or electrochemical approaches could address limitations in substrate scope.

Chemical Reactions Analysis

Types of Reactions

Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate involves its interaction with specific molecular targets. The triene system allows for π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity and influence biochemical pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bicyclo[4.2.0]octatriene Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Functional Group(s) Key Properties/Applications References
Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate (35095-07-9) C₁₀H₁₀O₂ 162.19 Methyl ester Lipase-catalyzed kinetic resolution; polymer precursors
Methyl 7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate (33223-71-1) C₁₁H₁₂O₂ 176.21 Methyl ester, 7-methyl substitution Enhanced steric hindrance; modified reactivity in ring-opening reactions
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride (1473-47-8) C₉H₇ClO 166.60 Acid chloride Electrophilic acylating agent; intermediate in peptide synthesis
Bicyclo[4.2.0]octa-1,3,5-trien-7-yl(methyl)ketone (1075-30-5) C₁₀H₁₀O 146.19 Methyl ketone Condensation reactions; LD₅₀ = 550 mg/kg (mice)
Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate (137337-73-6) C₁₀H₁₂O₃S 212.27 Methanesulfonate ester Nucleophilic substitution; reactive leaving group
Bicyclo[4.2.0]octa-1,3,5-triene-7-ol (35447-99-5) C₈H₈O 120.15 Hydroxyl group Hydrogen bonding; potential oxidation substrate
1-Bromobenzocyclobutene (21120-91-2) C₇H₇Br 171.04 Bromine substituent Suzuki coupling; halogenation reactions
3,4-Dimethoxy-N-[[(methylamino)carbonyl]oxy]bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide (Org 5695) C₁₃H₁₆N₄O₄ 308.29 Carboximidamide, methoxy, methylamino Genotoxicity screening; pharmacological studies

Structural and Functional Differences

  • Substituent Effects: The parent compound’s methyl ester group (35095-07-9) offers moderate reactivity, suitable for enzymatic resolutions . In contrast, the acid chloride derivative (1473-47-8) is highly electrophilic, enabling rapid acylation . Methanesulfonate (137337-73-6) and bromine (21120-91-2) substituents act as leaving groups, favoring nucleophilic substitutions .
  • Reactivity and Applications: Hydroxyl derivative (35447-99-5): Participates in hydrogen bonding and oxidation, useful in phenol-based syntheses . Ketone (1075-30-5): Undergoes aldol condensations; its moderate toxicity (LD₅₀ = 550 mg/kg) necessitates careful handling . Carboximidamide (Org 5695): Used in genotoxicity assays due to its complex functionalization .

Physicochemical Properties

  • Molecular Weight and Polarity: Lower molecular weight derivatives (e.g., 35447-99-5, 120.15 g/mol) exhibit higher volatility, whereas sulfonates (e.g., 137337-73-6, 212.27 g/mol) are less volatile . Polar groups (e.g., hydroxyl, ester) increase water solubility compared to non-polar analogues like 7-methylbicyclo[4.2.0]octatriene (C₉H₁₀) .

Biological Activity

Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate (C₁₀H₁₀O₂) is an organic compound characterized by its unique bicyclic structure and functional groups that may contribute to its biological properties. This article explores its potential biological activities, synthesis methods, and relevant research findings.

  • Molecular Formula : C₁₀H₁₀O₂
  • Molecular Weight : 162.19 g/mol
  • CAS Number : 35095-07-9
  • Structure : The compound features a bicyclo[4.2.0] framework with a carboxylate ester group.

Biological Activity Overview

Research into the biological activity of this compound is still emerging but shows promise in several areas:

  • Anticancer Potential : Compounds with similar bicyclic structures have been investigated for their anticancer properties, indicating that this compound may possess similar activities due to its structural features that facilitate interaction with biological targets .
  • Anti-inflammatory Effects : Similar compounds have also been studied for anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • One-Pot Synthesis : Utilizing terminal aryl alkynes and a rhodium (I) complex as a catalyst has been reported to yield tetraaryl-substituted derivatives effectively .
  • Enzymatic Synthesis : A process involving the over-expression of nitrilase enzymes has been explored to create optically pure derivatives of bicyclic compounds .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
Bicyclo[4.2.0]octa-1,3,5-trieneBicyclicBase structure without carboxylate
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehydeBicyclicContains an aldehyde functional group
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acidBicyclicContains a carboxylic acid functional group

This compound is distinguished by its ester functionality and potential reactivity compared to other derivatives lacking this feature .

Q & A

Q. What are the established synthetic routes for Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate, and how do reaction conditions influence yield?

The synthesis of this compound typically involves catalytic strategies for constructing the bicyclic framework. For example, modular synthesis routes using Hoveyda-Grubbs II catalyst and trans-1-propenyl boronic acid pinacol ester in anhydrous dichloromethane (DCM) at 80°C have been reported, achieving stereocontrol via nOe NMR experiments to confirm Z-geometry in intermediates . Reaction conditions such as solvent choice, temperature, and catalyst loading directly impact yield and purity. For instance, anhydrous conditions prevent hydrolysis of reactive intermediates, while elevated temperatures accelerate ring-closing metathesis steps .

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton (δH) and carbon (δC) chemical shifts to confirm bicyclic framework and substituent positions. For example, δH 5.2–6.8 ppm indicates aromatic protons in the triene system .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 222.1272 matches theoretical values) .
  • Infrared (IR) Spectroscopy : Identifies ester carbonyl stretches (~1700–1750 cm⁻¹) .
  • nOe Experiments : Resolves stereochemistry in derivatives (e.g., Z-geometry confirmation) .

Q. How does the compound’s stability vary under different storage conditions?

While specific stability data for this compound are limited, structurally similar bicyclic esters degrade under prolonged exposure to light, moisture, or oxygen. Recommended storage includes inert atmospheres (argon or nitrogen) at –20°C in amber vials to minimize radical-mediated decomposition .

Advanced Research Questions

Q. How can computational methods predict reactivity and regioselectivity in derivatization reactions?

Density Functional Theory (DFT) simulations model electron density distributions to predict sites for electrophilic/nucleophilic attacks. For example, the electron-deficient triene system favors Diels-Alder reactions at specific carbons, while ester groups direct functionalization at the methoxycarbonyl position . Comparative studies with analogs (e.g., 7-isopropyl derivatives) highlight steric and electronic effects on regioselectivity .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct profiles?

Discrepancies often arise from variations in catalysts or purification methods. For example:

  • Catalyst Optimization : Hoveyda-Grubbs II vs. Grubbs 1st generation catalysts may alter byproduct ratios in ring-closing metathesis .
  • Chromatographic Resolution : Silica gel vs. reverse-phase HPLC can separate diastereomers or oxidized byproducts .
  • Reaction Monitoring : In situ FTIR or LC-MS tracks intermediates to identify yield-limiting steps .

Q. How can stereochemical outcomes be controlled during synthesis of derivatives?

Stereocontrol is achieved through:

  • Chiral Auxiliaries : Use of (S)-configured amines or alcohols to induce asymmetry in intermediates .
  • Catalytic Asymmetric Synthesis : Enantioselective Pd-catalyzed couplings or organocatalytic methods .
  • nOe-Guided Design : Experimental validation of stereochemistry (e.g., Z/E isomerism in alkenes) .

Q. What are the thermodynamic drivers for ring-opening or rearrangement reactions?

NIST data indicate that enthalpy of combustion (ΔcH°) and vaporization (ΔvapH°) influence ring strain and stability. For example, the bicyclo[4.2.0] system’s ring strain (~20 kcal/mol) makes it prone to thermal or acid-catalyzed rearrangements to less strained systems (e.g., naphthalene analogs) .

Comparative and Derivative-Focused Questions

Q. How do functional group modifications (e.g., nitrile, sulfonyl chloride) alter reactivity compared to the parent compound?

Derivatives like 7-cyano or 7-methanesulfonyl chloride exhibit distinct reactivity:

  • Cyanohydrin Formation : The nitrile group enables nucleophilic additions (e.g., Strecker synthesis) .
  • Sulfonylation : Methanesulfonyl chloride derivatives act as electrophiles in SN2 reactions or protein-binding probes .
  • Bioactivity : Hydroxyl or amino derivatives show enhanced solubility for biological assays .

Q. What are the limitations of current synthetic methods for scaling up derivatives?

Key challenges include:

  • Catalyst Cost : Transition-metal catalysts (e.g., Ru-based) are expensive for large-scale use .
  • Byproduct Management : Ring-opening byproducts require multistep purification .
  • Stereochemical Purity : Scalable enantioselective methods remain underdeveloped for bicyclic systems .

Data-Driven Research Questions

Q. How can researchers reconcile conflicting spectral data (e.g., NMR shifts) across studies?

Discrepancies may arise from solvent effects, impurities, or tautomerism. Strategies include:

  • Reference Standards : Use of commercially pure samples (e.g., 95% purity from BLD Pharm Ltd.) for baseline comparisons .
  • Solvent Calibration : Reporting shifts in deuterated solvents (e.g., CDCl3 vs. DMSO-d6) .
  • Dynamic NMR : Detects fluxional behavior in flexible bicyclic systems .

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